5-(Cbz-amino)-5-aza-spiro[2.4]heptane
Overview
Description
5-(Cbz-amino)-5-aza-spiro[2.4]heptane, also known as 5-Cbz-5-azaspiro[2.4]heptane-1-methanol, is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (OCC1=CC=CC=C1)N2CC3 (CC2)C (CO)C3
. Physical and Chemical Properties Analysis
This compound is a solid compound . Its InChI key isVTWDFSIRGHNERT-UHFFFAOYSA-N
.
Scientific Research Applications
Stereoselective Construction of 5-aza-spiro[2.4]heptane Motif
5-(Cbz-amino)-5-aza-spiro[2.4]heptane is notable for its structural significance in drug discovery due to its 5-aza-spiro[2,4]heptane motif. Liu et al. (2011) developed a direct and facile synthesis of highly functional 5-aza-spiro[2,4]heptanes through catalytic asymmetric 1,3-dipolar cycloaddition, highlighting its value as a structural motif for drug development (Liu et al., 2011).
Catalytic Asymmetric Construction of Spiro Pyrrolidines
Liu et al. (2015) further explored this structural motif, synthesizing bioactive 5-aza-spiro[2,4]heptanes with up to three contiguous all-carbon quaternary stereogenic centers. This was achieved via Cu(I)-catalyzed asymmetric endo-selective 1,3-dipolar cycloaddition, indicating the structural diversity and complexity that can be achieved with this motif (Liu et al., 2015).
Structural Analysis and Synthesis Methods
Analysis of Conformational Variety
Rowicki et al. (2019) synthesized a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane and analyzed its conformational variety. They found that different orientations of spiro-connected rings exhibited different stable molecular geometries, demonstrating the structural complexity and potential for diverse molecular interactions of spiro compounds related to this compound (Rowicki et al., 2019).
Improved Synthesis Methods
Zhang et al. (2014) reported an improved and efficient method for synthesizing (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, using benzyloxycarbonyl (Cbz) as a protection group. This highlights advancements in the synthesis methodologies for structurally complex spiro compounds, potentially including derivatives like this compound (Zhang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
benzyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-14(12)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLBAUYGDPXCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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